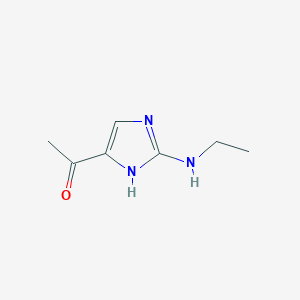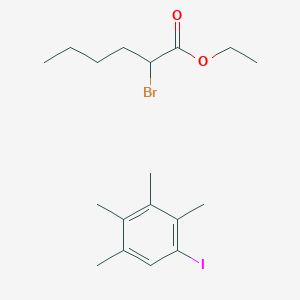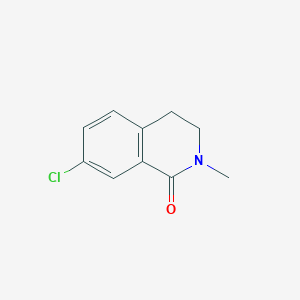
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol is a complex organic compound characterized by its long chain structure with multiple ether linkages and a terminal thiol group. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol typically involves the stepwise addition of ethylene oxide to a thiol-terminated initiator. The process can be summarized as follows:
Initiation: A thiol compound, such as 1-mercaptohexadecane, is used as the initiator.
Propagation: Ethylene oxide is added to the initiator under controlled conditions, typically in the presence of a catalyst like potassium hydroxide (KOH).
Termination: The reaction is terminated by neutralizing the catalyst and purifying the product through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include:
Continuous addition of ethylene oxide: to maintain a steady reaction rate.
Use of advanced purification techniques: such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The disulfide bond can be reduced back to the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Disulfides: Formed through oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides through thiol-ene reactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism by which 2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol exerts its effects is primarily through its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to:
Modify proteins: By forming disulfide bonds with cysteine residues.
Act as a reducing agent: By breaking disulfide bonds in proteins.
Participate in click chemistry: Through thiol-ene reactions, enabling the formation of complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
2,5,8,11,14,17,20,23,26-Nonaoxanonacosane-29-thiol can be compared with other thiol-terminated polyethylene glycol (PEG) compounds:
2,5,8,11,14,17,20,23-Octaoxanonacosane-29-thiol: Similar structure but with one less ether linkage, resulting in slightly different physical properties.
2,5,8,11,14,17,20,23,26,29-Decaoxanonacosane-29-thiol: Contains one additional ether linkage, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific chain length and the balance between hydrophilic and hydrophobic segments, making it particularly useful in applications requiring precise molecular interactions.
Eigenschaften
Molekularformel |
C20H42O9S |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C20H42O9S/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20-30/h30H,2-20H2,1H3 |
InChI-Schlüssel |
YRYWVLGTBJDCSM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)


![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)





![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)




